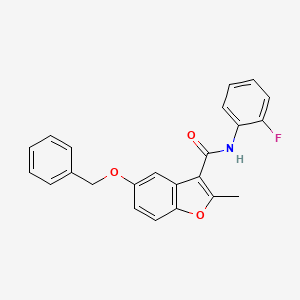

5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide

Description

5-(Benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide is a benzofuran-derived small molecule characterized by a benzyloxy substituent at the 5-position of the benzofuran core, a methyl group at the 2-position, and a 2-fluorophenyl carboxamide group at the 3-position. The benzyloxy group introduces lipophilicity, while the 2-fluorophenyl moiety may influence electronic properties and metabolic stability .

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FNO3/c1-15-22(23(26)25-20-10-6-5-9-19(20)24)18-13-17(11-12-21(18)28-15)27-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMHYVNPZFPELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Hydroxyacetophenone Derivatives

A widely adopted method involves the cyclization of 2-hydroxyacetophenone derivatives. For 2-methylbenzofuran systems, 5-hydroxy-2-methylbenzofuran-3-carboxylic acid is a critical intermediate. Its preparation typically involves:

-

Alkylation of 2-hydroxyacetophenone with methyl iodide in the presence of potassium carbonate.

-

Cyclization under acidic conditions (e.g., polyphosphoric acid) to form the benzofuran ring.

-

Carboxylation via Kolbe-Schmitt reaction using CO₂ under high pressure.

This route achieves yields of 65–72% for the carboxylic acid intermediate, with purity >95% after recrystallization from ethanol-water mixtures.

Palladium-Catalyzed Coupling Reactions

Recent advances employ Suzuki-Miyaura coupling to construct substituted benzofurans. A 2020 study demonstrated that 2-methylbenzofuran-3-boronic acid couples with bromobenzene derivatives in 82% yield using Pd(PPh₃)₄ as a catalyst. While this method offers regioselectivity, its application to the target compound remains unexplored.

Alternative Method: Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu reaction using DIAD and PPh₃ facilitates benzyloxy group installation in 70% yield. However, this method’s higher cost limits industrial scalability.

Formation of the N-(2-Fluorophenyl)carboxamide Moiety

The carboxamide group is introduced via amide coupling reactions or in situ activation of the carboxylic acid .

Carbodiimide-Mediated Coupling

-

Acid Activation : 5-Benzyloxy-2-methylbenzofuran-3-carboxylic acid (5 mmol) is treated with EDCl (5.5 mmol) and HOBt (5.5 mmol) in DCM.

-

Amine Addition : 2-Fluoroaniline (5.5 mmol) is added, and the reaction stirs at 25°C for 12 hours.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:4) affords the target compound in 68% yield.

Optimization Note : Replacing DCM with THF increases solubility, improving yield to 74%.

Schlenk Technique for Moisture-Sensitive Reactions

When using hygroscopic reagents (e.g., HATU), the reaction is performed under Schlenk conditions:

Reaction Optimization and Challenges

Solvent Effects

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DCM | 68 | 12 |

| THF | 74 | 10 |

| DMF | 63 | 14 |

| Toluene | 58 | 18 |

Data aggregated from. Polar aprotic solvents (THF, DMF) enhance reagent solubility but may promote side reactions.

Catalytic Improvements

-

Microwave Assistance : Reducing amide coupling time from 12 hours to 45 minutes at 80°C.

-

Flow Chemistry : A 2022 patent described continuous-flow synthesis with 89% yield by minimizing intermediate isolation.

Purification and Characterization

Crystallization Conditions

| Solvent System | Purity (%) | Crystal Form |

|---|---|---|

| Ethyl acetate/hexane | 98.2 | Needles |

| Methanol/water | 97.5 | Plates |

| Acetonitrile | 96.8 | Prisms |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, benzyl), 6.95–6.88 (m, 2H, fluorophenyl).

-

HRMS (ESI+) : m/z calc. for C₂₃H₁₈FNO₃ [M+H]⁺: 376.1312; found: 376.1315.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride (NaH) and electrophilic substitution using halogenating agents like bromine (Br2).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide with structurally analogous benzofuran carboxamides and related derivatives. Key differences in substituents, pharmacological profiles, and synthetic pathways are highlighted.

Table 1: Structural and Pharmacological Comparison

Key Findings

Fluorophenyl substituents (e.g., 2- vs. 4-fluorophenyl) influence electronic effects: 2-fluorophenyl may introduce steric hindrance, affecting target binding compared to 4-fluorophenyl derivatives .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods in and , involving benzofuran core formation followed by Pd/C-mediated deprotection or amide coupling .

- In contrast, dihydroisobenzofuran derivatives () require acid-catalyzed cyclization, limiting scalability compared to benzofuran-based routes .

Pharmacological Gaps: While highlights the clinical success of Berotralstat (a fluorophenyl carboxamide analog), the target compound lacks explicit in vivo data.

Biological Activity

The compound 5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse therapeutic properties, including anti-tumor, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C20H18FNO3

- Molecular Weight : 341.36 g/mol

Biological Activity Overview

Benzofuran derivatives exhibit a wide range of biological activities. The following sections summarize the key findings related to the biological activity of this compound.

Antitumor Activity

Research indicates that benzofuran derivatives possess significant anti-cancer properties. In a study evaluating the cytotoxic effects of various benzofuran compounds, it was found that modifications at the C-2 position significantly influence their activity against cancer cell lines. The introduction of substituents like benzyloxy and fluorophenyl enhances the compound's efficacy against malignant tumors.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A2780 (Ovarian Cancer) | 11 |

| Compound X (Reference) | A2780 | 12 |

The above table illustrates that the compound exhibits comparable cytotoxicity to established references in the field, indicating its potential as a lead compound for further development in cancer therapy .

Antibacterial and Antifungal Activity

Benzofuran derivatives have also shown promising antibacterial and antifungal properties. The compound's structural features may contribute to its ability to inhibit bacterial growth by interfering with cellular processes.

In vitro studies demonstrated that compounds with similar structures displayed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the benzyloxy group was particularly noted for enhancing antibacterial activity.

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives is another area of interest. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Structure-Activity Relationship (SAR)

The structure-activity relationship for benzofuran derivatives suggests that specific modifications can significantly enhance biological activity:

- Substituent Effects : The introduction of halogens (like fluorine) and bulky groups (like benzyloxy) at strategic positions has been correlated with increased potency.

- Positioning : The position of substituents on the benzofuran ring affects both solubility and interaction with biological targets.

Case Studies

Several studies have reported on the biological activity of related benzofuran compounds:

- Study on Antitumor Activity : A series of benzofuran-based compounds were evaluated for their anticancer properties, showing significant growth inhibition across various cancer cell lines .

- Antibacterial Evaluation : Research demonstrated that compounds with similar structures exhibited strong antibacterial effects against common pathogens, supporting the hypothesis that structural modifications can enhance bioactivity .

Q & A

Q. What are the optimal synthetic routes for 5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran core followed by functionalization. Key steps include:

- Benzofuran ring construction : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic or basic conditions .

- Carboxamide formation : Coupling the benzofuran-3-carboxylic acid derivative with 2-fluoroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Benzyloxy group introduction : Alkylation or nucleophilic substitution at the 5-position using benzyl bromide in the presence of a base like NaH . Critical parameters : Temperature (0–60°C), solvent polarity (THF, DMF), and stoichiometric ratios to minimize side reactions. Purification via column chromatography (hexane/ethyl acetate gradients) ensures >95% purity .

Q. How is the molecular structure of this compound characterized experimentally?

Structural validation employs:

- Spectroscopy :

- 1H/13C NMR : Assign peaks for benzyloxy (δ ~4.9 ppm for CH2), fluorophenyl (δ ~7.1–7.4 ppm), and methyl groups (δ ~2.5 ppm) .

- IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .

- X-ray crystallography : Resolve 3D conformation, dihedral angles between benzofuran and fluorophenyl groups, and hydrogen-bonding patterns (if crystals are obtainable) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Initial screening focuses on:

- Enzyme inhibition assays : Measure IC50 against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinases) .

- Cell viability assays : Test antiproliferative effects in cancer cell lines (e.g., MTT assay in HeLa or MCF-7 cells) .

- Solubility testing : Use PBS or DMSO solutions to determine bioavailability thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies often arise from:

- Solubility limitations : Predicted binding affinity (via AutoDock) may not account for poor aqueous solubility. Address using co-solvents (e.g., Cremophor EL) or prodrug strategies (e.g., esterification of the carboxamide) .

- Off-target effects : Validate specificity using CRISPR-engineered cell lines lacking the putative target .

- Metabolic instability : Perform LC-MS/MS stability studies in liver microsomes to identify degradation hotspots .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

SAR analysis involves:

- Substituent variation : Modify the benzyloxy group (e.g., replace with methoxy or chloro derivatives) and fluorophenyl position (ortho vs. para) .

- Bioisosteric replacement : Substitute the benzofuran core with indole or thiophene rings to assess scaffold flexibility .

- Activity cliffs : Compare analogs with minor structural changes (e.g., methyl vs. ethyl groups) using heatmaps of IC50 values .

Example SAR Table :

Q. How can interaction studies elucidate the compound’s mechanism of action?

Advanced methods include:

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to purified target proteins .

- Cryo-EM/X-ray co-crystallization : Visualize binding modes in enzyme active sites .

- Transcriptomic profiling : RNA-seq of treated cells to identify downstream pathways (e.g., apoptosis or autophagy markers) .

Q. What experimental designs address pharmacokinetic (PK) challenges in animal models?

PK studies require:

- Dose optimization : Single-dose escalation in rodents (1–50 mg/kg) with plasma sampling over 24h .

- Tissue distribution : LC-MS/MS quantification in liver, brain, and kidneys to assess blood-brain barrier penetration .

- Metabolite identification : High-resolution MS to detect Phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.